1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(1H-pyrrol-1-yl)ethanone is a complex organic compound notable for its unique structure and potential applications in various scientific fields. This compound features a dihydropyridopyrimidine moiety linked to a pyrrole-derived ethanone, which contributes to its interesting chemical properties and biological activities.
This compound falls under the category of nitrogen-containing heterocycles, specifically pyridines and pyrimidines. Its structural complexity makes it relevant in medicinal chemistry and organic synthesis.
The synthesis of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(1H-pyrrol-1-yl)ethanone can be achieved through several synthetic routes. Key starting materials include 7,8-dihydropyrido[4,3-d]pyrimidine and 1H-pyrrole derivatives.
The molecular formula of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(1H-pyrrol-1-yl)ethanone is with a molecular weight of approximately 327.4 g/mol .
InChI=1S/C18H21N3OS/c1-13(2)23-16-5-3-14(4-6-16)9-18(22)21-8-7-17-15(11-21)10-19-12-20-17/h3-6,10,12-13H,7-9,11H2,1-2H3This data provides insights into the compound's connectivity and stereochemistry.
The compound can participate in various chemical reactions typical for heterocycles:
Reactions are typically optimized for yield and selectivity by adjusting temperature, solvent choice, and reaction time.
The mechanism of action for 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(1H-pyrrol-1-yl)ethanone involves its interaction with biological targets such as enzymes or receptors:
Research into its biological activity is ongoing, with studies indicating potential applications in pharmacology.
The compound is expected to be a solid at room temperature due to its complex structure. Specific physical properties such as melting point or solubility may require experimental determination.
It exhibits typical reactivity associated with ketones and nitrogen-containing heterocycles:
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(1H-pyrrol-1-yl)ethanone has potential applications in:
The unique structural features of this compound make it a significant subject of study within various scientific disciplines, particularly in drug discovery and development contexts.
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7